2-Chloro-4-fluorobenzyl bromide

説明

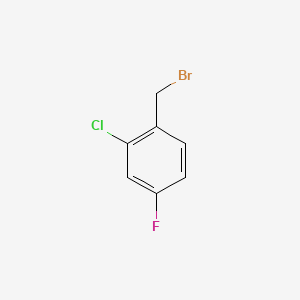

2-Chloro-4-fluorobenzyl bromide (CAS 45767-66-6) is a halogenated aromatic compound with the molecular formula C₇H₅FClBr and a molecular weight of 223.47 g/mol . It is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in alkylation reactions due to its reactive benzyl bromide group. The compound features a benzene ring substituted with chlorine at the 2-position, fluorine at the 4-position, and a bromomethyl group at the benzylic position. This configuration imparts unique electronic and steric properties, making it valuable for constructing complex molecules such as imidazolium salts and pyrazolo-pyrimidine derivatives .

特性

IUPAC Name |

1-(bromomethyl)-2-chloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUUDQVOPUKGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369351 | |

| Record name | 2-Chloro-4-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45767-66-6 | |

| Record name | 2-Chloro-4-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2-chloro-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Steps

-

- 77.6 g (0.54 mol) of 2-Chloro-4-fluorotoluene

- 95.6 g (0.54 mol) of N-bromosuccinimide

- 1 g of benzoyl peroxide

- 1000 mL of carbon tetrachloride

-

- Combine all reactants in a reaction flask.

- Heat the mixture under reflux for 3 hours.

- Cool the reaction mixture to room temperature.

- Filter the mixture through a glass frit to remove solid impurities.

- Wash the precipitate with carbon tetrachloride (3 × 100 mL).

- Evaporate the filtrate to dryness.

-

- Fractional distillation of the residue yields pure this compound.

Reaction Conditions

- Temperature : Reflux (~80–90°C)

- Time : 3 hours

- Yield : 88% (106 g)

Analytical Data

- Boiling Point : 97–99°C at 10 mmHg

- 1H NMR (CDCl₃) :

- δ 7.41 (dd, J = 8.4 Hz, J = 6.0 Hz, IH, aromatic proton at position 6)

- δ 7.13 (dd, J = 8.4 Hz, J = 2.6 Hz, IH, aromatic proton at position 3)

- δ 6.97 (dt, J = 8.4 Hz, J = 2.6 Hz, IH, aromatic proton at position 5)

- δ 4.55 (s, CH₂ group)

Chemical Analysis

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol |

| Purity | ≥98% |

Table: Summary of Preparation Method

| Parameter | Value |

|---|---|

| Reactants | NBS, benzoyl peroxide |

| Solvent | Carbon tetrachloride |

| Reaction Time | 3 hours |

| Temperature | Reflux (~80–90°C) |

| Yield | ~88% |

| Purification Method | Fractional distillation |

Notes on Reaction Optimization

Catalyst Selection :

Dibenzoyl peroxide acts as a radical initiator to facilitate bromination by generating free radicals from N-bromosuccinimide.Solvent Choice :

Carbon tetrachloride is used due to its stability under radical conditions and ability to dissolve both reactants and products effectively.Safety Considerations : Carbon tetrachloride is toxic and should be handled in a well-ventilated area with appropriate protective equipment.

化学反応の分析

Types of Reactions: 2-Chloro-4-fluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other types of reactions such as oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzylic position to form the corresponding benzaldehyde or benzoic acid derivatives.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to the corresponding benzyl alcohol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a benzylamine derivative, while oxidation with potassium permanganate would produce a benzaldehyde or benzoic acid derivative.

科学的研究の応用

Synthesis of Pharmaceutical Compounds

2-Chloro-4-fluorobenzyl bromide is widely recognized as a crucial intermediate in the synthesis of pharmaceutical agents. It plays a vital role in developing anti-cancer and anti-inflammatory drugs, enhancing therapeutic options available to patients. Its reactivity allows for the introduction of complex functional groups into drug molecules, facilitating the design of novel therapeutic agents.

Case Study: Anticancer Drug Development

A notable study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's ability to modify existing drug structures has been instrumental in enhancing their efficacy and selectivity.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing complex organic molecules. Its electrophilic nature makes it suitable for nucleophilic substitution reactions, allowing chemists to create diverse compounds with tailored properties.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution (SN1/SN2) | Reacts with nucleophiles such as amines or alcohols to form new compounds. |

| Oxidation | Can be oxidized to yield corresponding alcohols or acids. |

| Reduction | Capable of being reduced to simpler aromatic compounds. |

Material Science

The compound is also utilized in material science for developing advanced materials, including polymers and coatings. Its chemical properties contribute to enhancing the durability and performance of materials used in various industrial applications.

Agricultural Chemicals

This compound finds application in formulating agrochemicals, particularly in developing pesticides and herbicides. Its effectiveness in crop protection is attributed to its ability to modify active ingredients, improving their efficacy against pests and diseases.

Research and Development

In academic and industrial research settings, this compound serves as a versatile tool for exploring new chemical reactions and pathways. Researchers utilize it to investigate reaction mechanisms and develop new methodologies in synthetic chemistry.

Case Study: Mechanistic Studies

Research has shown that the compound can facilitate the understanding of reaction mechanisms involving electrophilic aromatic substitution, providing insights into the reactivity patterns of halogenated compounds.

作用機序

The mechanism of action of 2-chloro-4-fluorobenzyl bromide primarily involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, is displaced by a nucleophile, forming a new carbon-nucleophile bond. This reaction is facilitated by the electron-withdrawing effects of the chlorine and fluorine atoms, which stabilize the transition state and enhance the reactivity of the compound.

類似化合物との比較

Structural Analogues: Positional Isomers

2-Chloro-4-fluorobenzyl bromide is part of a broader class of halogenated benzyl bromides. Key structural analogues include:

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Applications |

|---|---|---|---|---|

| 2-Chloro-6-fluorobenzyl bromide | 206362-80-3 | C₇H₅FClBr | Cl (2), F (6), Br (CH₂) | Pharmaceutical intermediates |

| 4-Chloro-3-fluorobenzyl bromide | 206559-41-3 | C₇H₅FClBr | Cl (4), F (3), Br (CH₂) | Agrochemical synthesis |

| 3-Chloro-2-fluorobenzyl bromide | 192702-01-5 | C₇H₅FClBr | Cl (3), F (2), Br (CH₂) | Ligand preparation |

Key Differences :

- Electronic Effects : The position of halogens alters electron-withdrawing effects. For example, 2-chloro-4-fluoro substitution creates a stronger para-directing effect compared to 3-chloro-2-fluoro isomers, influencing reactivity in electrophilic substitutions .

- Steric Hindrance : Ortho-substituted isomers (e.g., 2-chloro-6-fluoro) exhibit higher steric hindrance, reducing reaction rates in bulky environments .

Functional Group Variations

2.2.1. Methyl-Substituted Derivative

2-Chloro-4-fluoro-5-methylbenzyl bromide (CAS 1510609-23-0) introduces a methyl group at the 5-position. This modification increases molecular weight (237.53 g/mol) and hydrophobicity, enhancing lipid solubility for blood-brain barrier penetration in drug candidates .

2.2.2. Difluorinated Analogues

Compounds like 3,4-difluorobenzyl bromide (CAS 113211-94-2) and 2,6-difluorobenzyl bromide (CAS 85117-99-3) replace chlorine with fluorine. These derivatives exhibit lower boiling points and higher thermal stability due to reduced halogen size and increased electronegativity .

Physical and Market Properties

Market Insights :

- This compound is priced higher than simpler derivatives (e.g., 4-fluorobenzyl bromide) due to its dual halogenation and demand in niche pharmaceutical applications .

- Production methods for related compounds, such as 2-bromo-4-fluorobenzylamine hydrochloride , emphasize cost-effective catalytic processes and stringent environmental protocols (e.g., waste gas scrubbing) .

生物活性

2-Chloro-4-fluorobenzyl bromide (CAS Number: 45767-66-6) is an organobromine compound with a molecular formula of CHBrClF and a molecular weight of 223.47 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of 2-Chloro-4-fluorotoluene using N-bromosuccinimide (NBS) in the presence of dibenzoyl peroxide as a radical initiator under reflux conditions. The reaction can be summarized as follows:

-

Reactants :

- 2-Chloro-4-fluorotoluene

- N-bromosuccinimide (NBS)

- Dibenzoyl peroxide

- Solvent: Carbon tetrachloride

- Reaction Conditions :

Toxicological Profile

The toxicological effects of this compound indicate significant hazards:

- Acute Toxicity : Classified as harmful upon exposure.

- Skin Corrosion/Irritation : Causes severe skin burns and eye damage.

- Respiratory Effects : May cause respiratory irritation upon inhalation .

Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:

- Inhibition of Cyclooxygenase Enzymes : Like other halogenated compounds, it may interact with cyclooxygenase enzymes, which are crucial in the inflammatory response, potentially leading to anti-inflammatory effects .

- Nitric Oxide Release : Some studies suggest that related compounds can facilitate nitric oxide release, contributing to vasodilation and other physiological effects .

Anti-inflammatory Studies

A study focused on the anti-inflammatory properties of related compounds demonstrated that halogenated benzyl derivatives could inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in experimental models. The specific effects of this compound on COX inhibition remain to be extensively investigated but suggest a potential therapeutic role in managing inflammatory diseases .

Ulcerogenicity Index Studies

Research on the ulcerogenic potential of halogenated benzyl compounds indicates that while they may provide anti-inflammatory benefits, they also pose risks for gastrointestinal damage. The balance between therapeutic effects and side effects is critical for clinical applications .

Data Summary

| Property | Value/Description |

|---|---|

| CAS Number | 45767-66-6 |

| Molecular Formula | CHBrClF |

| Molecular Weight | 223.47 g/mol |

| Acute Toxicity | Classified as harmful |

| Skin Corrosion/Irritation | Causes severe burns |

| Respiratory Effects | May cause irritation |

| Potential Biological Activities | Anti-inflammatory, COX inhibition |

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-Chloro-4-fluorobenzyl bromide, and how do they influence laboratory handling?

- Molecular Formula : C₇H₅FClBr

- Molecular Weight : 223.47 g/mol

- CAS No. : 45767-66-6

- Physical State : Likely a liquid or low-melting solid (analogous to 4-fluorobenzyl bromide, which is liquid at room temperature) .

- Reactivity : Benzyl bromides are typically lachrymatory and moisture-sensitive. The chloro and fluoro substituents may reduce volatility compared to non-halogenated analogs but increase electrophilicity at the benzylic position.

- Handling : Store in a cool, dry place under inert gas. Use in a fume hood with appropriate PPE (gloves, goggles) due to potential skin/eye irritation .

Q. What safety protocols are critical when working with this compound?

- Exposure Control : Avoid inhalation or contact; use fume hoods and closed systems.

- Emergency Measures : In case of spills, neutralize with sodium bicarbonate or inert adsorbents. Emergency eye wash and shower access are mandatory.

- Storage : Keep away from oxidizing agents and bases. Store in amber glass to prevent light-induced decomposition .

Advanced Research Questions

Q. How can this compound be utilized in synthesizing imidazolium salts, and what factors affect reaction efficiency?

- Methodology : React with 1-(4-acetylphenyl)imidazole in a nucleophilic substitution.

- Optimization :

- Stoichiometry : A 1:1 molar ratio of imidazole to benzyl bromide yielded 74% product in anhydrous conditions .

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.

- Temperature : Room temperature to 50°C balances reaction rate and side-product formation.

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons, benzylic CH₂Br).

- Infrared (IR) Spectroscopy : Peaks at ~550–600 cm⁻¹ (C-Br stretch) and 1200–1100 cm⁻¹ (C-F stretch) confirm functional groups.

- Capillary Electrophoresis : Resolves bromide ions in reaction mixtures; buffer co-ions (e.g., borate) improve chloride/bromide separation .

Q. How does solvent choice impact the reactivity of this compound in SN2 reactions?

- Polar Aprotic Solvents : DMF or DMSO stabilize transition states, accelerating substitution.

- Non-Polar Solvents : Toluene or dichloromethane may slow reactions but reduce side reactions (e.g., elimination).

- Data Insight : In a related benzyl bromide synthesis, thionyl chloride in benzene achieved higher yields than in dichloromethane due to better solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。